molecular formula C16H21N3O3S2 B215446 N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide

Cat. No. B215446
M. Wt: 367.5 g/mol
InChI Key: FSEOPJIGTIEFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide, also known as EPPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPTA is a member of the sulfonylurea family of compounds, which are commonly used as hypoglycemic agents for the treatment of type 2 diabetes. However, EPPTA has been found to have unique properties that make it a promising candidate for other scientific research applications.

Mechanism of Action

The mechanism of action of N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide is not fully understood, but it is believed to involve the modulation of voltage-gated ion channels in the brain. N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been found to inhibit the activity of the ATP-sensitive potassium channel, which leads to an increase in intracellular calcium levels and subsequent activation of downstream signaling pathways. This, in turn, leads to the activation of various neuroprotective pathways and the reduction of inflammatory responses.
Biochemical and Physiological Effects
N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been found to have a number of biochemical and physiological effects on the brain. It has been shown to increase the expression of various neuroprotective proteins, including heat shock proteins and brain-derived neurotrophic factor. Moreover, N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been found to decrease the levels of pro-inflammatory cytokines and other markers of inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity. Moreover, it has been extensively studied and has a well-established safety profile. However, N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide also has some limitations. It is a relatively new compound, and its effects on the brain are not fully understood. Additionally, it may have off-target effects that could interfere with experimental results.

Future Directions

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has several potential future directions for research. One area of interest is the development of N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide-based drugs for the treatment of neurodegenerative diseases. N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide-based drugs for the treatment of neuroinflammatory disorders. N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been shown to have anti-inflammatory properties, and further research is needed to determine its potential for use in the treatment of diseases such as multiple sclerosis. Finally, N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide may have potential applications in other areas of research, such as cancer and cardiovascular disease, and further studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide involves a multi-step process that includes the reaction of 2-phenylmethanesulfonyl chloride with 5-amino-1-ethyl-1,2,4-triazole-3-carboxylic acid, followed by cyclization with thionyl chloride to form the thiadiazole ring. The resulting N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide compound has a purity of over 99% and can be obtained through various purification methods.

Scientific Research Applications

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have neuroprotective effects and has been shown to reduce the severity of brain damage caused by ischemia and traumatic brain injury. Moreover, N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease.

properties

Product Name

N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-phenylmethanesulfonyl-acetamide

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H21N3O3S2/c1-3-13(4-2)15-18-19-16(23-15)17-14(20)11-24(21,22)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,19,20)

InChI Key

FSEOPJIGTIEFRA-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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